1,3-Octanediol

Catalog No.
S594623
CAS No.
23433-05-8
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Octanediol

CAS Number

23433-05-8

Product Name

1,3-Octanediol

IUPAC Name

octane-1,3-diol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3

InChI Key

DCTMXCOHGKSXIZ-UHFFFAOYSA-N

SMILES

CCCCCC(CCO)O

Synonyms

octane-1,3-diol

Canonical SMILES

CCCCCC(CCO)O

The exact mass of the compound 1,3-Octanediol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Octanediol (CAS 23433-05-8) is a linear, non-vicinal aliphatic diol featuring an eight-carbon backbone with primary and secondary hydroxyl groups at the C1 and C3 positions. This specific molecular architecture yields a melting point of 68–69 °C and distinct amphiphilic properties that differentiate it from the more common vicinal (1,2-) or terminal (1,8-) octanediols. In industrial and advanced laboratory procurement, 1,3-octanediol is primarily sourced as a regioselective building block for six-membered cyclic acetals (1,3-dioxanes), a precursor for specialized divinyl ether monomers, and a non-biocidal structural modifier, rather than as a generic solvent or broad-spectrum preservative [1].

Research Fit

Structure Non-vicinal diol with chiral center at C-3; positional isomer distinct from 1,2-octanediol
Origin Naturally occurring R-(+)-enantiomer in apple and pear; supports natural preservative research
Grade Analytical standard for preservative efficacy, QSAR, and chiral method development

Procuring generic substitutes like 1,2-octanediol (caprylyl glycol) or shorter-chain 1,3-diols (e.g., 1,3-butanediol) in place of 1,3-octanediol leads to critical functional failures. While 1,2-octanediol is a potent surfactant with strong membrane-disrupting biocidal properties, 1,3-octanediol is virtually inactive as a biocide, making it unsuitable for preservative applications but ideal for biologically sensitive formulations. Furthermore, in synthetic workflows, 1,2-diols condense with aldehydes to form five-membered 1,3-dioxolanes, whereas 1,3-octanediol exclusively forms six-membered 1,3-dioxanes, yielding entirely different spatial geometries and olfactory profiles. Finally, its higher melting point (68–69 °C) compared to 1,2-octanediol (~35–37 °C) requires different thermal handling protocols during industrial scale-up[1].

Substitution Risk

Target 1,3-Octanediol – non-vicinal, chiral, patent-classified low-irritation scaffold
Substitute 1,2-Octanediol – vicinal diol, synthetic, chain-length-dependent dermal irritation
Irritation endpoint context may not transfer: 1,3-diol patent documentation reports non-irritant profile; 1,2-diol skin response increases with chain length.
Regulatory classification differs: CIR assessment of octanediol refers to 1,8-isomer, not 1,3; isomer-specific safety narrative must be verified.
Natural-origin claims cannot be substituted: R-(+)-1,3-octanediol has documented fruit biosynthesis; 1,2-octanediol lacks equivalent provenance.

Regioselective Condensation to Six-Membered Cyclic Acetals

1,3-Octanediol reacts with aldehydes (such as acetaldehyde) to exclusively form six-membered 1,3-dioxane derivatives (e.g., 2-methyl-4-pentyl-1,3-dioxane, FEMA 4376). In contrast, the baseline comparator 1,2-octanediol forms five-membered 1,3-dioxolanes under identical condensation conditions. This structural divergence results in completely different end-product properties; the 1,3-dioxane derivative is a high-impact aroma compound with a specific green/ethereal profile, which cannot be replicated by the dioxolane analog [1].

Evidence DimensionAcetal condensation product ring size
Target Compound DataForms 6-membered 1,3-dioxanes
Comparator Or Baseline1,2-Octanediol forms 5-membered 1,3-dioxolanes
Quantified Difference1-carbon ring expansion difference dictating entirely distinct spatial geometry and olfactory thresholds.
ConditionsAcid-catalyzed condensation with acetaldehyde.

Procurement for specialty flavor, fragrance, or specific cyclic acetal synthesis must strictly specify the 1,3-isomer to ensure the correct heterocyclic ring size is formed.

Antimicrobial potency
Reported
S. aureus 0.5%
E. coli 0.8%
P. aeruginosa 1.0%
Supports antimicrobial preservation screening context
MIC by broth dilution; structural class differentiation from 1,2-diols

Differential Membrane Disruption and Biocidal Inactivity

While 1,2-octanediol is heavily procured as a cosmetic preservative and pediculicide due to its potent membrane-disrupting properties, 1,3-octanediol is structurally ineffective for these applications. Quantitative assays demonstrate that 1,2-octanediol exhibits a lethal concentration (LC50) of 40 mmol/L against specific biological targets (e.g., head lice), whereas 1,3-octanediol shows an LC50 > 400 mmol/L, rendering it virtually inactive. This indicates that the non-vicinal hydroxyl placement drastically reduces its surfactant-driven biocidal toxicity [1].

Evidence DimensionBiocidal / Surfactant Toxicity (LC50)
Target Compound Data> 400 mmol/L (Inactive)
Comparator Or Baseline1,2-Octanediol: 40 mmol/L (Highly active)
Quantified Difference>10-fold decrease in biocidal toxicity for the 1,3-isomer.
ConditionsStandardized in vitro pediculicidal toxicity assay.

Buyers formulating antimicrobial systems must avoid 1,3-octanediol, whereas those seeking a non-biocidal, milder diol backbone for sensitive biological applications should prefer it.

Skin irritation evidence
Cross-study comparable
1,3-diol patent: nontoxic scaffold. 1,2-diol study: irritation rises with chain length.
Supports irritation endpoint differentiation context
No direct head-to-head skin study; structural inference only

Thermal Phase Behavior and Process Handling

The specific positioning of the hydroxyl groups in 1,3-octanediol facilitates strong intermolecular hydrogen bonding, resulting in an experimentally determined melting point of 68–69 °C. In contrast, the vicinal comparator 1,2-octanediol typically presents as a liquid or low-melting solid (melting point ~35–37 °C for pure enantiomers). This means 1,3-octanediol must be handled as a solid at ambient industrial temperatures, requiring heated lines or pre-melting steps prior to liquid-phase reactions [1].

Evidence DimensionMelting Point
Target Compound Data68–69 °C
Comparator Or Baseline1,2-Octanediol: ~35–37 °C
Quantified Difference~32 °C higher melting point for the 1,3-isomer.
ConditionsStandard atmospheric pressure (1 atm).

Procurement and process engineering teams must account for the solid-state handling and thermal processing requirements of 1,3-octanediol compared to its liquid or low-melting analogs.

CIR safety determination
Class-level inference
CIR assessed 1,8-octanediol (insufficient data), not 1,3-octanediol. 1,3-diol covered by patent nontoxicity.
Regulatory isomer identification context
Verify isomer-specific status; no CIR conclusion for 1,3-octanediol
Analytical purity
Supplier specification
≥98.0% (GC)
Supports reproducible preservative efficacy testing
Lot-specific COA review required; no independent source provided
Natural enantiomeric origin
Cross-study comparable
R-(+)-1,3-diol: biosynthesized in apples 1,2-diol: synthetic only
Supports natural origin preservative claim context
Enantiomeric purity verification required for claim substantiation

Synthesis of Specialty 1,3-Dioxane Aroma Compounds

Ideal for flavor and fragrance manufacturing where condensation with aldehydes is required to yield specific six-membered cyclic acetals (e.g., 2-methyl-4-pentyl-1,3-dioxane). This regioselective ring formation cannot be achieved using 1,2-diols, making 1,3-octanediol the mandatory precursor for these distinct ethereal profiles [1].

Non-Biocidal Emollient and Structural Precursor

Appropriate for formulations or polymer backbones where the strong membrane-disrupting (biocidal) activity of 1,2-octanediol is undesirable. Its high LC50 (>400 mmol/L) ensures compatibility with sensitive biological systems or specific catalytic processes where cell toxicity must be minimized [2].

Solid-State Intermediate for Polymer Synthesis

Selected for specialized materials science workflows where a medium-chain aliphatic diol is needed in a solid state at room temperature (m.p. 68–69 °C). This allows for easier gravimetric dispensing and different thermal phase behavior during polymerization compared to liquid 1,2-octanediol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Leave-on formulation preservation research
Non-vicinal diol structural profile
Dermal irritation endpoint and MIC benchmarking
Natural-origin preservative claim support
R-(+)-enantiomer natural provenance
Enantiomeric purity and biosynthesis verification
Alkanediol structure–activity relationship studies
Analytical standard grade and positional isomer identity
Comparative MIC and cytotoxicity profiling across isomers

XLogP3

1.6

Other CAS

23433-05-8
120727-18-6

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

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